trans-2,cis-6-Nonadienal - 557-48-2

trans-2,cis-6-Nonadienal

Catalog Number: EVT-298272
CAS Number: 557-48-2
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

trans-2,cis-6-Nonadienal is an unsaturated aldehyde that contributes significantly to the characteristic "cucumber" or "green" aroma found in various natural sources. [, ]

  • Plants: Notably found in cucumber fruits, where its ratio with trans-2-nonenal influences flavor during fruit development. [] It is also a significant aroma component in Sauvignon blanc grapes and wines. []
  • Algae: Certain diatoms, such as Synura, are known to produce trans-2,cis-6-nonadienal, leading to cucumber-like flavors in water sources. []
  • Fish: This compound is responsible for the distinct cucumber odor emitted by several fish species, including the Australian grayling, European smelt, Canadian surf smelt, New Zealand common smelt, and Stokells smelt. []

Role in Scientific Research:

  • Food Science and Technology: trans-2,cis-6-Nonadienal is extensively studied for its role in food flavor and aroma. [, , , ] Research focuses on understanding its contribution to sensory attributes in fruits like tamarillos [, ] and its role in off-flavors in water. [, ]
  • Ecology and Chemical Ecology: Its production by various organisms makes it a subject of interest in understanding ecological interactions, particularly in plant-insect interactions and aquatic ecosystems. [, , , ]
  • Biochemistry and Cell Biology: Studies have explored its ability to activate the Keap1/Nrf2 system, a crucial cellular defense mechanism against oxidative stress. This activation leads to the upregulation of thioredoxin, a protein important for redox regulation. []
Mechanism of Action
  • Electrophilic attack: The unsaturated aldehyde acts as an electrophile, likely targeting cysteine residues within the Keap1 protein. []
  • Nrf2 activation: Stabilized Nrf2 translocates to the nucleus, binds to ARE sequences, and upregulates the expression of antioxidant genes, including thioredoxin. []
Physical and Chemical Properties Analysis
  • Odor: Characteristic strong cucumber-like or green odor. []
  • Vapor pressure: Data regarding its vapor pressure is crucial for understanding its volatility and potential for off-flavor development in water sources. []
Applications

Food Science and Technology:

  • Flavoring agent: Its potent cucumber aroma makes it a valuable flavoring agent in the food industry. []
  • Quality indicator: The presence and concentration of trans-2,cis-6-Nonadienal can serve as an indicator of freshness and quality in cucumber fruits. []
  • Food processing and storage: Understanding its role in lipid oxidation in foods like milk [] can help develop strategies to minimize off-flavor development during processing and storage.

Water Treatment and Quality Control:

  • Off-flavor management: Its production by algae like Synura contributes to undesirable cucumber-like flavors in drinking water. [] Research focuses on monitoring its levels [] and developing effective treatment strategies. [, ]

Agriculture and Pest Control:

  • Potential attractant or repellent: Understanding its role in plant-insect interactions [, ] could lead to the development of novel pest control strategies.
Future Directions
  • Sensory perception studies: Conduct comprehensive sensory studies to investigate the influence of factors like concentration, temperature, and matrix on the perception of trans-2,cis-6-Nonadienal's cucumber aroma. [, ]

2-Methylisoborneol (2-MIB)

Compound Description: 2-Methylisoborneol (2-MIB) is a methylated monoterpene alcohol produced by actinomycetes and blue-green algae. It is known for its distinct musty odor, detectable at low concentrations (4-10 ng/L) in water. [, ]

Relevance: 2-MIB is often studied alongside trans-2,cis-6-nonadienal due to their shared presence as odorants in drinking water sources. Both compounds contribute to undesirable tastes and odors, prompting research into their detection, analysis, and removal in water treatment. [, ] Additionally, research on human perception of odors in drinking water frequently includes both trans-2,cis-6-nonadienal and 2-MIB, examining factors like concentration and temperature on their perceived intensity. []

Geosmin

Compound Description: Geosmin, similar to 2-MIB, is produced by actinomycetes and blue-green algae. It possesses an earthy odor, detectable at low concentrations (5-10 ng/L) in water. [, ]

Relevance: Like trans-2,cis-6-nonadienal, geosmin is a significant contributor to taste and odor issues in drinking water. These compounds are frequently studied together to understand their occurrence, analysis, and control in water treatment processes. [, ] Studies on human odor perception often include both trans-2,cis-6-nonadienal and geosmin to explore how factors like temperature and concentration influence their perceived intensity. []

cis-3-Hexenol

Compound Description: cis-3-Hexenol is a volatile compound derived from the 13-hydroperoxide of linolenic acid through the lipoxygenase pathway in plants. []

Relevance: cis-3-Hexenol is produced alongside trans-2,cis-6-nonadienal during the hypersensitive resistance response (HR) of plants like Phaseolus vulgaris to bacterial infections. This suggests a potential connection in their roles during plant defense mechanisms. Although cis-3-hexenol exhibits bactericidal activity, its potency is lower compared to trans-2,cis-6-nonadienal. []

trans-2-Hexenal

Compound Description: trans-2-Hexenal is a volatile aldehyde formed through the lipoxygenase pathway from the 13-hydroperoxide of linolenic acid in plants. []

Relevance: Similar to trans-2,cis-6-nonadienal, trans-2-hexenal is produced during the plant defense response, specifically during the hypersensitive resistance response (HR) against bacterial pathogens. [] Both compounds demonstrate bactericidal activity, with trans-2-hexenal exhibiting higher potency against Pseudomonas syringae pv phaseolicola compared to trans-2,cis-6-nonadienal. []

Traumatic Acid

Compound Description: Traumatic acid is a monounsaturated dicarboxylic acid involved in wound healing in plants. []

Relevance: Although traumatic acid is produced in plants along with trans-2,cis-6-nonadienal during the hypersensitive resistance response (HR) to pathogens, it lacks noticeable bactericidal effects against Pseudomonas syringae pv phaseolicola compared to trans-2,cis-6-nonadienal. []

Compound Description: trans-2-Nonenal is an unsaturated aldehyde known for its strong odor, often described as "greasy" or "cucumber-like." [, ]

Relevance: trans-2-Nonenal shares a similar structure and odor profile with trans-2,cis-6-nonadienal. Both are present in cucumber fruits, with their ratio changing during fruit development and influenced by factors like season and fruit setting density. [] Additionally, both compounds contribute to the characteristic aroma of certain fish species, indicating a potential commonality in their biosynthetic pathways. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF)

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) is a volatile compound found in various fruits, including tamarillo. It exists in both free and glycosidically bound forms. []

Relevance: DMHF is identified as a significant aroma contributor in tamarillo fruits alongside trans-2,cis-6-nonadienal, especially in its glycosidically bound form. Both compounds contribute to the overall flavor profile of tamarillo, influencing its sensory attributes. []

Linalool

Compound Description: Linalool is a monoterpene alcohol known for its floral scent and presence in various fruits, including tamarillo. []

Relevance: Linalool contributes to the aroma profile of tamarillo fruits, along with trans-2,cis-6-nonadienal. Both compounds are identified as important odorants, influencing the sensory perception of tamarillo. []

4-Vinylguaiacol

Compound Description: 4-Vinylguaiacol is a phenolic compound contributing to the aroma of various fruits and beverages. []

Relevance: In tamarillo fruits, 4-vinylguaiacol is identified as a key odorant alongside trans-2,cis-6-nonadienal. Both compounds play a role in shaping the overall aroma profile and sensory experience of tamarillo. []

Geraniol

Compound Description: Geraniol is a monoterpenoid alcohol with a floral scent, commonly found in various fruits and essential oils. []

Relevance: Geraniol is an important odorant in tamarillo fruits, contributing to its aroma profile alongside trans-2,cis-6-nonadienal. Both compounds influence the overall sensory perception of tamarillo. []

α-Terpineol

Compound Description: α-Terpineol is a monoterpene alcohol known for its pleasant, lilac-like odor, found in various plants and essential oils. []

Relevance: α-Terpineol is a key odorant in tamarillo fruits, contributing to its aroma profile, along with trans-2,cis-6-nonadienal. Both compounds play a significant role in shaping the sensory experience of tamarillo. []

Isobutyl Vinyl Ether (IBVE)

Compound Description: Isobutyl vinyl ether (IBVE) is a monomer used in the synthesis of polymers. []

Relevance: IBVE is utilized in copolymerization reactions with plant-derived aldehydes, including trans-2,cis-6-nonadienal, to create alternating copolymers. The study highlights the impact of side group structures of aldehydes, like trans-2,cis-6-nonadienal, on the copolymerization behavior with IBVE. []

Citral

Compound Description: Citral is a mixture of two isomeric monoterpenoid aldehydes, geranial and neral, known for their strong lemon-like odor. [, ]

Relevance: Citral, similar to trans-2,cis-6-nonadienal, is used in copolymerization reactions with isobutyl vinyl ether (IBVE) to produce alternating copolymers. This research emphasizes the influence of side group structures of aldehydes, like both trans-2,cis-6-nonadienal and citral, on their copolymerization behavior with IBVE. [] Furthermore, both citral and trans-2,cis-6-nonadienal, along with other fragrant unsaturated aldehydes, have been shown to activate the Keap1/Nrf2 system, leading to thioredoxin expression and potential protection against oxidative stress. []

(R)-(+)-Citronellal

Compound Description: (R)-(+)-Citronellal is a monoterpenoid aldehyde with a strong citrusy odor, commonly found in various essential oils. []

Relevance: While both trans-2,cis-6-nonadienal and (R)-(+)-citronellal are identified as volatile compounds released by the insect Aromia bungii Faldermann, they exhibit distinct release patterns. trans-2,cis-6-nonadienal is emitted solely by males, whereas (R)-(+)-citronellal is exclusively released by females. This suggests their potential roles in sexual behavior and communication within the species. []

Rose Oxide

Compound Description: Rose oxide is a monoterpenoid with a characteristic floral and fruity aroma reminiscent of roses and grapes. []

Relevance: Both trans-2,cis-6-nonadienal and rose oxide are identified as volatile compounds emitted by both male and female individuals of the insect Aromia bungii Faldermann. While their specific functions remain unclear, their presence suggests potential roles in communication or other behavioral aspects of the species. []

β-Ionone

Compound Description: β-Ionone is an isomer of ionone, a group of compounds contributing to the aroma and flavor of various fruits and flowers, including violets. []

Relevance: β-Ionone, alongside trans-2,cis-6-nonadienal, are frequently detected in water samples affected by algae or cyanobacteria blooms. Both compounds contribute significantly to taste and odor issues in drinking water, exceeding their odor threshold concentrations. [] This shared occurrence highlights their relevance in water quality monitoring and treatment strategies.

β-Cyclocitral

Compound Description: β-Cyclocitral is a volatile organic compound often found in plant-based foods and beverages, known for its citrusy and floral aroma. []

2,4,6-Tribromoanisole

Compound Description: 2,4,6-Tribromoanisole is a volatile organic compound known for its musty, moldy odor. It is often associated with cork taint in wine and off-flavors in water. []

Relevance: Unlike trans-2,cis-6-nonadienal, which is commonly detected in water samples, 2,4,6-tribromoanisole is less frequently observed. While both contribute to undesirable tastes and odors in water, their occurrence and detection frequencies vary. [] This highlights the diverse range of compounds that can impact water quality and the need for comprehensive analysis methods.

cis-4-Heptenal

Compound Description: cis-4-Heptenal is an unsaturated aldehyde formed during lipid peroxidation processes, particularly in fish oils. []

Relevance: cis-4-Heptenal, along with trans-2,cis-6-nonadienal, serves as an indicator of marine oil oxidation. While trans-2,cis-6-nonadienal is often associated with the fresh cucumber aroma in certain fish species, cis-4-heptenal signifies the onset of spoilage and rancidity. [] Monitoring these compounds helps assess the quality and freshness of marine oils.

trans,trans-2,4-Heptadienal

Compound Description: trans,trans-2,4-Heptadienal is an unsaturated aldehyde formed through lipid peroxidation, particularly in fish oils. It serves as an indicator of early-stage oxidation. []

Relevance: trans,trans-2,4-Heptadienal, similar to trans-2,cis-6-nonadienal, can be used to assess the oxidative state of marine oils. While trans-2,cis-6-nonadienal represents a desirable fresh cucumber aroma in certain fish, the presence of trans,trans-2,4-heptadienal indicates ongoing oxidation and potential quality deterioration. []

trans-2-Octenal

Compound Description: trans-2-Octenal is an unsaturated aldehyde known for its "green grassy" and "fatty" odor. It is often associated with lipid peroxidation and oxidative stress in biological systems. []

Relevance: Both trans-2,cis-6-nonadienal and trans-2-octenal are aldehydes that can be analyzed as their PFB-oxime-TMS derivatives using gas chromatography-negative-ion chemical ionization mass spectrometry (GC-NICIMS). This technique allows for the sensitive measurement of these aldehydes in biological samples, enabling researchers to study their formation and metabolism in various physiological and pathological conditions. []

Methional

Compound Description: Methional is a volatile sulfur compound known for its cooked potato-like aroma. It is found in various foods and beverages, contributing to their flavor profiles. []

Relevance: Methional and trans-2,cis-6-nonadienal are identified as volatile aroma components of Vitis vinifera L. cv. Sauvignon blanc grapes. This finding highlights the complex interplay of various compounds in shaping the aroma profile of this grape cultivar, contributing to its unique sensory characteristics. []

Methoxypyrazines

Compound Description: Methoxypyrazines are a group of volatile compounds known for their green, bell pepper, and earthy aromas. They are commonly found in wines made from certain grape varieties. []

Relevance: Methoxypyrazines, alongside trans-2,cis-6-nonadienal, are believed to play a crucial role in the characteristic aroma of Vitis vinifera L. cv. Sauvignon blanc grapes and their corresponding wines. The presence of these compounds contributes to the distinct sensory profile associated with this grape cultivar. []

Hexanal

Compound Description: Hexanal is an aldehyde with a pungent, grassy, and green odor. It is a common volatile compound formed during lipid oxidation and is often associated with off-flavors in food. [, , ]

Relevance: In the context of milk oxidation, hexanal, along with trans-2,cis-6-nonadienal, serves as a marker for oxidative degradation. The increase in hexanal concentration during milk storage, especially in milk enriched with polyunsaturated fatty acids, indicates lipid peroxidation and potential flavor deterioration. [] Moreover, both hexanal and trans-2,cis-6-nonadienal are found in cucumber fruits and their levels are influenced by chilling and calcium chloride treatment. [] Additionally, both compounds' odor intensity in water is impacted by temperature, with higher temperatures generally leading to increased perceived odor intensity. []

1-Octen-3-one

Compound Description: 1-Octen-3-one is a ketone that possesses a mushroom-like aroma. It is formed during lipid oxidation and is often associated with off-flavors in food products. []

Relevance: Similar to trans-2,cis-6-nonadienal, 1-octen-3-one acts as an indicator of oxidative degradation in milk. The concentration of 1-octen-3-one increases during milk storage, particularly in milk enriched with polyunsaturated fatty acids, suggesting lipid peroxidation and potential flavor deterioration. []

Propanal

Compound Description: Propanal is an aldehyde with a pungent, slightly fruity odor. It is a volatile compound formed during lipid oxidation and can contribute to off-flavors in food. []

Relevance: Propanal, alongside trans-2,cis-6-nonadienal, is considered a marker for oxidative degradation in milk. As milk is stored, especially milk enriched with polyunsaturated fatty acids, the concentration of propanal increases, indicating lipid peroxidation and potential flavor deterioration. []

cis-4-Heptenal

Compound Description: cis-4-Heptenal is an unsaturated aldehyde associated with a creamy and fatty odor. It is a product of lipid oxidation and often contributes to off-flavors in foods, particularly those containing polyunsaturated fatty acids. []

Relevance: In the context of milk oxidation, cis-4-heptenal, along with trans-2,cis-6-nonadienal, acts as a marker for oxidative degradation. As milk is stored, particularly milk enriched with polyunsaturated fatty acids, the concentration of cis-4-heptenal increases, indicating lipid peroxidation and potential flavor deterioration. []

trans-2,trans-4-Nonadienal

Compound Description: trans-2,trans-4-Nonadienal is an unsaturated aldehyde known for its fatty, green, and cucumber-like odor. It is a product of lipid oxidation and can contribute to off-flavors in foods. []

Relevance: trans-2,trans-4-Nonadienal, along with trans-2,cis-6-nonadienal, serves as an indicator of oxidative degradation in milk. During milk storage, especially in milk enriched with polyunsaturated fatty acids, the concentration of trans-2,trans-4-nonadienal increases, suggesting lipid peroxidation and potential flavor deterioration. []

Isoamyl Acetate

Compound Description: Isoamyl acetate is an ester with a strong banana-like odor. It is a common flavor and fragrance compound found in various fruits, including bananas. []

Relevance: While both trans-2,cis-6-nonadienal and isoamyl acetate contribute to the aroma profiles of different fruits, they are associated with distinct stages of ripeness in bananas. trans-2,cis-6-nonadienal is characteristic of the green maturity period, while isoamyl acetate becomes dominant in the over-ripe stage, highlighting the dynamic changes in volatile compounds during fruit ripening. []

Isoamyl Isobutyrate

Compound Description: Isoamyl isobutyrate is an ester known for its fruity, apple-like aroma. It is a common flavor and fragrance compound found in various fruits. []

Properties

CAS Number

557-48-2

Product Name

trans-2,cis-6-Nonadienal

IUPAC Name

(2E,6Z)-nona-2,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N

SMILES

CCC=CCCC=CC=O

Solubility

Soluble in most fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,6Z)-2,6-Nonadienal; (E,Z)-2,6-Nonadienal; trans,cis-2,6-Nonadienal; (2E,6Z)-Nona-2,6-dienal; (2E,6Z)-Nonadienal; 2-trans-6-cis-Nonadienal

Canonical SMILES

CCC=CCCC=CC=O

Isomeric SMILES

CC/C=C\CC/C=C/C=O

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